molecular formula C26H33F2N3O B4533930 N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide

Cat. No. B4533930
M. Wt: 441.6 g/mol
InChI Key: OESRUJLMKWAEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide, also known as BFPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and decreasing the activity of cyclooxygenase-2 (COX-2). N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has also been shown to reduce anxiety-like behavior in animal models by modulating the activity of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter receptors. However, N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide also has some limitations, including its complex synthesis method and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide. One area of interest is its potential use in treating addiction and depression. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Additionally, N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has been shown to have antidepressant-like effects in animal models and may have potential as a treatment for depression. Another area of interest is the development of more efficient synthesis methods for N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide, which would make it more accessible for scientific research. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide.

Scientific Research Applications

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has been widely used in scientific research as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties in animal models. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide has also been studied for its potential use in treating addiction and depression.

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F2N3O/c27-24-8-6-22(16-25(24)28)18-30-13-10-20(11-14-30)7-9-26(32)29-23-12-15-31(19-23)17-21-4-2-1-3-5-21/h1-6,8,16,20,23H,7,9-15,17-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESRUJLMKWAEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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